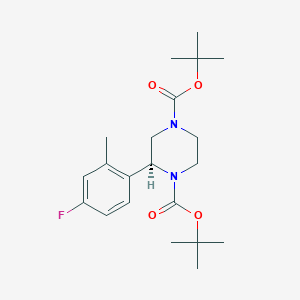
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-methylphenyl group and two tert-butyl ester groups. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound and a strong base.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the di-tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the fluoro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
- (S)-Di-tert-Butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Comparison:
- Uniqueness: The presence of the fluoro group in (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate imparts unique electronic properties, making it more resistant to metabolic degradation compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro derivative is less reactive in nucleophilic substitution reactions compared to the chloro, bromo, and iodo derivatives due to the strong carbon-fluorine bond.
- Biological Activity: The fluoro compound may exhibit different binding affinities and selectivities towards biological targets compared to its halogenated counterparts.
Properties
Molecular Formula |
C21H31FN2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ditert-butyl (2S)-2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3/t17-/m1/s1 |
InChI Key |
AHBVODBCQCDZKU-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















